1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Description
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by two methoxy groups at positions 6 and 7 of the isoquinoline core and a 3,4-dimethoxyphenyl substituent at position 1 (Figure 1). This compound belongs to a broader class of 1-aryl-tetrahydroisoquinolines, which are studied for diverse pharmacological activities, including analgesic, anti-inflammatory, and neuroactive properties .
Key structural features influencing activity include:
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-21-15-6-5-13(10-16(15)22-2)19-14-11-18(24-4)17(23-3)9-12(14)7-8-20-19/h5-6,9-11,19-20H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMUOHMXSGNQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow chemistry to improve efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of quinones or hydroquinones.
Reduction: Reduction to tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted isoquinolines.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has applications in several scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in organic synthesis research.
Biology: The compound has been studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- Structure: Differs in the aryl group (4’-dimethylaminophenyl vs. 3,4-dimethoxyphenyl).
- Activity :
- Mechanism: Non-narcotic; likely involves modulation of prostaglandin synthesis or opioid receptor pathways .
Papaverine
- Structure : Natural alkaloid with a simpler 6,7-dimethoxy-THIQ core but lacking the 1-aryl substituent .
- Comparison : The 1-aryl group in synthetic analogs enhances target specificity beyond papaverine’s spasmolytic action .
Neuroactive and Cardiovascular Analogs
F-18 (1-(2’-Bromine-4’,5’-dimethoxyphenyl)-6,7-dimethoxy-THIQ)
- Structure : Contains bromine and additional methoxy groups on the aryl substituent.
- Activity: Positive Inotropic Effect: IC50 = 14.6 µM in rat papillary muscle, mediated via Ca²⁺ channel modulation . Cardiotoxicity: Lower neurotoxic risk compared to MPTP-like compounds due to methoxy groups .
1BnTHIQ and 1-MeTHIQ
- Structure : 1-Benzyl or 1-methyl substitutions instead of aryl-methoxy groups.
- Activity :
Pharmacological Profile vs. Functional Analogs
Sigma-2 Receptor Ligands
- General Structure: 6,7-Dimethoxy-THIQ linked to benzamide or quinazolinone moieties .
- Activity: High σ2R affinity (Ki < 50 nM) with selectivity over σ1R .
- Comparison : The target compound’s 3,4-dimethoxyphenyl group may enhance σ2R binding, though direct evidence is lacking.
Antifungal Derivatives
- General Structure : N-Alkylated 6,7-dimethoxy-THIQs with C11–C12 chains .
- Activity :
- Comparison : The target compound’s aryl group may limit antifungal utility due to reduced alkyl chain flexibility.
Key Data Tables
Table 1: Structural and Functional Comparison of Selected THIQs
Table 2: Toxicity and Selectivity Profiles
| Compound | Therapeutic Index | Neurotoxic Risk | Key Advantages |
|---|---|---|---|
| Target Compound | Unknown | Low (predicted) | Potential dual σ2R/anti-inflammatory |
| 1-(4’-Dimethylaminophenyl)-THIQ | High | Low | Non-narcotic, high potency |
| 1BnTHIQ | Low | High | Research tool for Parkinson’s models |
| Papaverine | Moderate | None | Clinically established spasmolytic |
Biological Activity
The compound 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline family, which includes a variety of alkaloids known for their diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Molecular Formula: C20H25NO4
- Molecular Weight: 343.4 g/mol
- CAS Number: 15547-55-4
The structure of the compound features a tetrahydroisoquinoline core with methoxy substituents on both the phenyl and isoquinoline rings, which are critical for its biological activity.
1. Antioxidant Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit significant antioxidant properties. A study demonstrated that compounds with similar structures can effectively scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidant activity is often attributed to the presence of methoxy groups, which enhance electron donation capabilities.
2. Neuroprotective Effects
Tetrahydroisoquinolines have been studied for their neuroprotective effects in models of neurodegenerative diseases. For instance, a review highlighted that certain analogs can inhibit neuroinflammation and apoptosis in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .
3. Cardiovascular Effects
Recent studies have shown that derivatives of this compound can exert positive inotropic effects (increasing heart contractility) and vasorelaxant properties. A specific study on a conjugate involving this compound demonstrated enhanced cardiac performance in rat models .
Table 1: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Neuroprotective | Inhibition of neuroinflammation | |
| Cardiovascular | Positive inotropic and vasorelaxant effects |
Case Study 1: Neuroprotection in Alzheimer's Models
A study evaluated the neuroprotective effects of various tetrahydroisoquinoline derivatives against amyloid-beta-induced toxicity in neuronal cells. The results showed that compounds with methoxy substitutions significantly reduced cell death and inflammation markers compared to control groups .
Case Study 2: Cardiovascular Efficacy
In an experimental setup involving isolated rat hearts, the compound was administered to assess its impact on cardiac function. Results indicated that it produced a dose-dependent increase in contractility and relaxation rates. The effects were blocked by β-adrenoreceptor antagonists, confirming the involvement of adrenergic pathways .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Antioxidant Mechanism: The methoxy groups facilitate electron donation to neutralize reactive oxygen species (ROS).
- Neuroprotective Mechanism: Modulation of signaling pathways involved in inflammation and apoptosis.
- Cardiovascular Mechanism: Interaction with β-adrenoreceptors leading to enhanced cardiac output and relaxation.
Q & A
Q. What are the established synthetic routes for 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, and how are intermediates validated?
The compound is synthesized via the Bischler-Napieralski reaction, starting from 3,4-dimethoxyphenylethylamine and 4,5-dimethoxybenzaldehyde. Key steps include cyclization under acidic conditions (e.g., POCl₃) and purification via column chromatography. Intermediates are validated using ¹H NMR (e.g., δ 3.8–4.2 ppm for methoxy groups) and TLC (chloroform:methanol 6:1 eluent, Rf ~0.4). Final product purity is confirmed by melting point analysis (e.g., 208–212°C) .
Q. How is structural characterization performed for this tetrahydroisoquinoline derivative?
- ¹H/¹³C NMR : Methoxy protons appear as singlets (δ 3.7–3.9 ppm), while aromatic protons resonate at δ 6.5–7.2 ppm. The tetrahydroisoquinoline backbone is confirmed by methylene/methine signals (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak at m/z 433.97 [M+H]⁺ matches the theoretical mass .
- X-ray crystallography (if applicable): Resolves stereochemistry and confirms substituent positions .
Q. What in vitro models are used for initial pharmacological screening?
- Anticonvulsant activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodents, with ED₅₀ values compared to reference drugs (e.g., phenytoin) .
- Sigma-2 receptor binding : Competitive assays using [³H]-DTG, with IC₅₀ values <100 nM indicating high affinity .
- Mitochondrial membrane studies : Measurement of lipid peroxidation (LPO) inhibition and calcium megachannel modulation in rat liver mitochondria .
Advanced Research Questions
Q. How do substituent modifications impact sigma-2 receptor affinity and selectivity?
- Bulky substituents (e.g., 2-acetyl or 4-chlorophenyl groups) enhance sigma-2 selectivity (Ki σ2/σ1 >100-fold).
- Methoxy group removal at C6/C7 reduces affinity by ~80%, as shown in radioligand displacement assays .
- Hybrid analogs (e.g., indole-linked derivatives) improve blood-brain barrier penetration, with logP values optimized to 2.5–3.5 .
Q. What mechanistic insights explain its effects on mitochondrial function?
The compound reduces LPO intensity by 40–60% via free radical scavenging, measured using thiobarbituric acid-reactive substances (TBARS). It also inhibits calcium-induced mitochondrial swelling (IC₅₀ ~10 μM), suggesting modulation of the permeability transition pore . Synergy with dihydroquercetin conjugates enhances antioxidant effects by stabilizing membrane lipids .
Q. How is enantioselective synthesis achieved for chiral analogs?
Catalytic asymmetric alkynylation of 6,7-dimethoxy-3,4-dihydroisoquinoline with terminal alkynes (e.g., 2-methyl-3-butyn-2-ol) yields enantiopure intermediates (ee >95%). Chiral HPLC (Chiralpak AD-H column) resolves diastereomers, and absolute configuration is confirmed by circular dichroism .
Methodological Challenges
Q. How can contradictory data on substituent effects be resolved?
- Case study : While 2-ethyl groups improve sigma-2 affinity in some analogs , they reduce anticonvulsant activity in others . Resolution requires molecular docking (e.g., Glide SP mode) to compare binding poses in σ2 vs. AMPA receptors.
- Statistical rigor : Meta-analysis of IC₅₀/ED₅₀ values across studies (n ≥3 independent replicates) identifies outliers due to assay variability .
Q. What strategies improve synthetic yields of polycyclic derivatives?
- Domino ring-closure reactions : Using γ/δ-oxo acids with 1-(aminomethyl)-tetrahydroisoquinoline precursors yields tetracyclic lactams in >80% diastereomeric excess.
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h for intermediates like 8a–8e .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
